3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide
Description
3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide (CAS: 250736-42-6; Molecular Formula: C₈H₅BrO₃S) is a halogenated and nitro-substituted derivative of the benzo[b]thiophene 1,1-dioxide scaffold. The compound features a bromine atom at position 3 and a nitro group at position 5 on the fused aromatic system. The 1,1-dioxide moiety (sulfone group) imparts electron-withdrawing characteristics, enhancing stability and modulating reactivity .
Key properties include:
Properties
Molecular Formula |
C8H4BrNO4S |
|---|---|
Molecular Weight |
290.09 g/mol |
IUPAC Name |
3-bromo-5-nitro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H4BrNO4S/c9-7-4-15(13,14)8-2-1-5(10(11)12)3-6(7)8/h1-4H |
InChI Key |
NXIYKQYFIWBBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CS2(=O)=O)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound generally involves three main stages:
- Oxidation of benzo[b]thiophene to benzo[b]thiophene 1,1-dioxide
- Regioselective bromination and nitration on the benzo[b]thiophene 1,1-dioxide core
- Purification and characterization
The oxidation step introduces the sulfone group (1,1-dioxide) on the thiophene sulfur, which significantly influences the electronic properties and regioselectivity of subsequent electrophilic aromatic substitution reactions.
Oxidation of Benzo[b]thiophene to Benzo[b]thiophene 1,1-dioxide
The oxidation is typically performed using peracid oxidants such as meta-chloroperoxybenzoic acid (mCPBA) or 3-chloroperoxybenzoic acid in an organic solvent like dichloromethane (CH2Cl2).
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Starting material | Benzo[b]thiophene (10.00 g, 74.52 mmol) | Pure heterocycle |
| Oxidant | mCPBA (32.15 g, 186.29 mmol, ~2.5 equiv) | Added portionwise at -15 °C |
| Solvent | Dichloromethane (200 mL) | Maintains low temperature |
| Reaction | Stir at -15 °C for 5 min, then reflux at 40 °C for 1.5 h | Complete oxidation confirmed by TLC |
| Workup | Wash with saturated Na2SO3/Water, Na2CO3/Water, and brine | Removes residual oxidant and acidic impurities |
| Yield | High, typically quantitative oxidation to benzo[b]thiophene 1,1-dioxide | No mono-oxidized byproducts detected |
This oxidation step is well-documented and provides a clean conversion to the dioxide form, which is crucial for the regioselectivity of subsequent nitration and bromination.
Regioselective Nitration and Bromination
The nitration of benzo[b]thiophene 1,1-dioxide is regioselective, favoring substitution at the 5-position (benzene ring adjacent to the thiophene sulfur dioxide). Bromination typically targets the 3-position on the thiophene ring.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Starting material | Benzo[b]thiophene 1,1-dioxide | Prepared as above |
| Nitrating agent | Mixture of HNO3 / H2SO4 | Classic nitration mixture |
| Temperature | Controlled to avoid overreaction | Regioselective substitution at C5 |
| Reaction monitoring | Thin-layer chromatography (TLC) | Formation of 5-nitro derivative only |
| Yield | High, with minimal regioisomer formation | Confirmed by spectral analysis |
In some procedures, bromination is performed prior to nitration or vice versa, depending on the desired substitution pattern. For 3-bromo substitution, electrophilic bromination of benzo[b]thiophene or its derivatives is conducted using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Integrated Synthetic Route for this compound
A representative synthetic route involves:
- Starting from benzo[b]thiophene , oxidize to benzo[b]thiophene 1,1-dioxide using mCPBA in CH2Cl2 at low temperature followed by reflux.
- Brominate the benzo[b]thiophene 1,1-dioxide at the 3-position using bromine or palladium-catalyzed cross-coupling reactions from 3-bromobenzo[b]thiophene intermediates.
- Nitrate the brominated dioxide regioselectively at the 5-position using HNO3/H2SO4 mixture under controlled temperature to yield this compound.
Catalytic and Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) have been employed to introduce the bromo substituent or to further functionalize the molecule.
| Catalyst | Ligand | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| PdCl2(dppf) or Pd(PPh3)4 | 1,1'-bis(diphenylphosphino)ferrocene or triphenylphosphine | NaBH4 or K2CO3 | THF, toluene, ethanol-water mixture | 25 °C to reflux | 64-85% |
These methods allow for selective halogenation and functional group transformations under mild conditions with good yields.
Summary Table of Key Preparation Steps
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Oxidation of benzo[b]thiophene to dioxide | mCPBA, CH2Cl2, -15 °C to reflux 40 °C, 1.5 h | Quantitative | Clean oxidation, no mono-oxidation |
| 2 | Bromination at 3-position | Br2 or Pd-catalyzed cross-coupling, inert atmosphere | 64-85 | Pd catalysts improve selectivity |
| 3 | Nitration at 5-position | HNO3/H2SO4, low temp (5-10 °C) | High | Regioselective, no other isomers |
| 4 | Purification | Column chromatography, recrystallization | - | Silica gel, solvents like dichloromethane/petroleum ether |
Research Findings and Notes
- The oxidation step is crucial to direct the electrophilic substitution regioselectively to the benzene ring fused to the thiophene dioxide.
- The bromination and nitration sequence can be adapted depending on the desired substitution pattern; however, nitration after oxidation is well-established for 5-nitro substitution.
- Catalytic palladium cross-coupling methods enhance the efficiency and selectivity of bromination and further functionalization.
- Purification typically involves silica gel chromatography with solvent gradients to isolate the pure this compound.
- Yields reported vary from 64% to 85% depending on the exact conditions and scale.
- The compound is typically characterized by NMR, LC-MS, and melting point analysis to confirm structure and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions. Reactions with amines, such as aniline derivatives, proceed via base-catalyzed pathways. For example:
-
Reaction with Aniline :
In benzene at 25°C, 3-bromo-5-nitrobenzo[b]thiophene 1,1-dioxide reacts with aniline in the presence of triethylamine (Et₃N) or potassium carbonate (K₂CO₃). The reaction yields two isomers:-
3-Amino-5-nitrobenzo[b]thiophene 1,1-dioxide (expected product).
-
5-Amino-3-nitrobenzo[b]thiophene 1,1-dioxide (unexpected product via nitro group migration).
The product ratio depends on:
-
Table 1: Product Distribution in Aniline Substitution
| Base | Solvent | Expected:Unexpected Ratio |
|---|---|---|
| Et₃N | Benzene | 1:4 |
| K₂CO₃ | DMF | 3:1 |
Mechanism :
-
Deprotonation of the nucleophile by the base.
-
Formation of an anionic σ-complex intermediate (stabilized by sulfone groups).
-
Nitro group migration via a three-membered transition state, leading to isomerization .
Electrophilic Substitution
The electron-withdrawing nitro (-NO₂) and sulfone (-SO₂) groups deactivate the aromatic ring, directing electrophiles to specific positions:
-
Nitration : Further nitration occurs at position 2 (ortho to the sulfone group), confirmed by desulfurization studies .
-
Halogenation : Bromination with N-bromosuccinimide (NBS) under ultrasonic irradiation selectively targets position 4 (meta to nitro) .
Table 2: Electrophilic Substitution Positions
| Reaction | Electrophile | Position Attacked | Directing Group Influence |
|---|---|---|---|
| Nitration | NO₂⁺ | 2 | Sulfone (-SO₂) meta-directing |
| Bromination | Br⁺ | 4 | Nitro (-NO₂) meta-directing |
Base-Catalyzed Rearrangements
In strongly basic conditions, the compound undergoes structural rearrangements. For example:
-
Nitro Migration : Base-catalyzed reactions (e.g., with KOH/EtOH) induce nitro group migration from position 5 to 4, forming 3-bromo-4-nitrobenzo[b]thiophene 1,1-dioxide. This is attributed to the stabilization of negative charge density on the sulfone oxygen during intermediate formation .
Kinetic Data :
Reduction and Desulfurization
Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding 3-bromo-5-aminobenzo[b]thiophene 1,1-dioxide. Subsequent desulfurization with Raney nickel produces substituted benzene derivatives :
Comparative Reactivity with Analogues
The unique reactivity of this compound is highlighted by comparisons:
Table 3: Reactivity Comparison with Structural Analogues
Scientific Research Applications
3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor.
Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer agents.
Industry: Used in the development of organic semiconductors and other materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. For example, it has been studied as a kinase inhibitor, where it disrupts the activity of kinases involved in cell signaling pathways . The compound’s nitro and bromo groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects on Stability and Reactivity
- 3-Bromo Substitution: Bromine at position 3 stabilizes the thiophene 1,1-dioxide core, preventing cyclodimerization—a common issue in monosubstituted analogs . This contrasts with unsubstituted thiophene 1,1-dioxides, which are prone to dimerization .
- 5-Nitro Group : The nitro group at position 5 is strongly electron-withdrawing, altering electronic properties compared to derivatives like 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic) . Positional differences (5 vs. 6) influence steric and electronic interactions in biological targets .
- Core Modifications : Unlike 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives (CBT) , which feature a carbonyl group at position 2 for enhanced STAT3 inhibition, the bromo-nitro substitution in this compound may prioritize electrophilic substitution or cross-coupling reactions .
STAT3 Inhibition
- Stattic (6-nitro derivative) : A potent STAT3 inhibitor (IC₅₀ ~5.1 µM) with off-target effects due to redox activity . The 5-nitro substitution in 3-bromo-5-nitrobenzo[b]thiophene 1,1-dioxide may reduce off-target interactions by altering electron distribution.
- CBT Derivatives : 2-Carbonyl derivatives exhibit higher antiproliferative activity (IC₅₀ <1 µM in some cancer lines) via STAT3 pathway inhibition, suggesting that substitution at position 2 is critical for binding .
Antiproliferative Effects
- Ether-Modified Analogs : Introducing ether groups at the double bond reduces antiproliferative activity (e.g., compound 14 in , IC₅₀ >10 µM), underscoring the importance of the unmodified 1,1-dioxide motif .
Reactivity in Chemical Transformations
- C–H Functionalization : The bromine substituent may direct palladium-catalyzed oxidative olefination at position 2 or 3, similar to styrene couplings observed in 3-phenylbenzo[b]thiophene 1,1-dioxide (yields up to 99%) .
- Dehalogenation-Aromatization : Bromine could participate in dehalogenation pathways, akin to chloride in thiophene 1,1-dioxides, enabling aromatization via carbene intermediates .
Physicochemical Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| This compound | N/A | N/A | 261.09 | Br (3), NO₂ (5) |
| 5-Bromo-6-methylbenzo[b]thiophene 1,1-dioxide | 425 (Predicted) | 1.717 (Predicted) | 259.12 | Br (5), CH₃ (6) |
| Stattic (6-nitro derivative) | N/A | N/A | 245.09 | NO₂ (6) |
Biological Activity
3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C7H4BrN2O2S |
| Molecular Weight | 251.08 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. This compound has shown potential in the following areas:
- Antimicrobial Activity : Studies indicate that this compound exhibits inhibitory effects against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary research has shown that it may inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have assessed the anticancer effects of this compound on different cancer cell lines. The findings suggest that it can induce apoptosis in breast cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Enzyme Inhibition
Research has shown that this compound can inhibit COX enzymes. The inhibition was measured using enzyme assays that quantified the production of prostaglandins, revealing a dose-dependent response.
Case Studies
Several case studies highlight the biological significance of this compound:
-
Case Study on Antimicrobial Activity :
- Researchers tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 10 µg/mL.
-
Case Study on Anticancer Effects :
- A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70%) after 48 hours, indicating strong anticancer potential.
-
Case Study on COX Inhibition :
- An experiment measuring COX-2 inhibition showed that the compound reduced enzyme activity by approximately 50% at a concentration of 25 µM, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to introduce bromo and nitro substituents onto the benzo[b]thiophene 1,1-dioxide scaffold?
- Methodological Answer : Bromination and nitration are achieved through regioselective electrophilic aromatic substitution. For example, nitration of benzo[b]thiophene 1,1-dioxide derivatives is performed using nitric acid in sulfuric acid, yielding nitro-substituted intermediates (e.g., 6-nitrobenzo[b]thiophene 1,1-dioxide) . Bromination can occur via controlled halogenation reactions, with regioselectivity influenced by directing groups or steric effects. In one approach, 3-bromo derivatives are synthesized by treating intermediates with bromine in acetic acid, followed by deprotection or elimination steps .
Q. Which spectroscopic techniques are critical for characterizing 3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry. For example, NOE (Nuclear Overhauser Effect) experiments distinguish between isomers (e.g., 5-bromo vs. 6-bromo derivatives) by analyzing spatial proximity of hydrogens .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weights and isotopic patterns.
- X-ray Crystallography : Resolves ambiguous structural assignments, particularly for dimerization products or cycloadducts .
Advanced Research Questions
Q. How do molecular docking studies inform the design of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives as STAT3 inhibitors?
- Methodological Answer : Docking simulations (e.g., using PDB 1BG1) predict interactions between the BTP scaffold and the STAT3 SH2 domain. Key binding sites include:
- The pTyr705 pocket (polar interactions).
- The hydrophobic side pocket (accommodating aromatic/aliphatic moieties).
- The Leu706 site (influencing selectivity).
Derivatives with 2-carbonyl linkers (amide, ester) show enhanced binding due to hydrogen bonding and van der Waals interactions. For instance, compound 65 (IC = 0.70–2.81 μM across cancer cell lines) was optimized by introducing flexible groups to improve potency .
Q. What experimental approaches are used to evaluate the role of reactive oxygen species (ROS) induction in the anticancer activity of benzo[b]thiophene 1,1-dioxide derivatives?
- Methodological Answer :
- ROS Assays : Flow cytometry with fluorescent probes (e.g., DCFH-DA) quantifies intracellular ROS levels. STAT3 inhibitors like CBT derivatives induce ROS, triggering apoptosis in MDA-MB-231 and DU145 cells .
- Mechanistic Validation : ROS scavengers (e.g., N-acetylcysteine) are used to confirm ROS-dependent cytotoxicity. Reduced apoptosis in scavenger-treated cells confirms ROS as a key mediator .
Q. How does the stereoelectronic profile of benzo[b]thiophene 1,1-dioxide influence its reactivity in Diels-Alder cycloadditions?
- Methodological Answer : The 1,1-dioxide group increases electron-deficiency, enhancing diene reactivity. Semiempirical AM1 calculations predict activation barriers for cycloadditions with dienophiles like benzoquinone. Retro-cycloaddition (SO extrusion) is minimized by stabilizing the adduct through substituent effects (e.g., electron-withdrawing nitro groups) .
Q. What strategies mitigate synthetic challenges in dimerization reactions of halogenated thiophene 1,1-dioxides?
- Methodological Answer :
- Regioselective Dimerization : 3,5-Dibromo-2-methylthiophene 1,1-dioxide dimerizes under reflux in t-butyl alcohol, yielding para-oriented products (e.g., 5-bromo-2,7-dimethylbenzo[b]thiophene 1,1-dioxide). Steric hindrance from substituents (e.g., phenyl groups) prevents undesired isomers .
- Protection-Deprotection : Trimethylsilyl groups stabilize intermediates during oxidation, improving yields (e.g., 85% yield for 3-bromo-5-methyl-2-trimethylsilylthiophene 1,1-dioxide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
